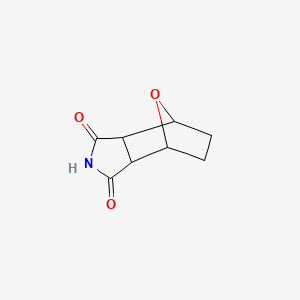
3-Bromo-1,1,1-trifluoropropan-2-ol
説明
3-Bromo-1,1,1-trifluoropropan-2-ol (3-BTP) is a volatile, colorless liquid with a characteristic odor. It is a halogenated ether that is used in a variety of applications, ranging from organic synthesis to industrial processes. 3-BTP is an important intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a solvent in gas chromatography and as a reagent in organic chemistry.
科学的研究の応用
Synthesis of Trifluoromethylated Heterocycles and Aliphatic Compounds
3-Bromo-1,1,1-trifluoropropan-2-ol serves as a versatile fluorinated building block in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds, including 1,1,1-trifluoro-1,2-epoxypropane, a valuable fluorinated building block itself (Lui, Marhold, & Rock, 1998).
Application in Azo Dye Synthesis
This chemical has been used in reactions with thiourea and N-monosubstituted thioureas to produce 4-trifluoromethylthiazoles, which are further applied in the synthesis of azo dyes. The absorption maxima of these azo dyes have been a subject of study (Tanaka, Nomura, Oda, Yoshida, & Mitsuhashi, 1991).
19F NMR Studies of Proteins
This compound has been evaluated in 19F NMR studies for its effectiveness in distinguishing protein conformers or states. Its sensitivity to changes in the local dielectric and magnetic shielding environment makes it valuable in protein research (Ye, Larda, Li, Manglik, & Prosser, 2015).
Synthesis of Ethyl 3,3,3-trifluoropropionate
It has been used as a starting material in the synthesis of ethyl 3,3,3-trifluoropropionate, showcasing its utility in organic synthesis processes (Inoue, Shiosaki, & Muramaru, 2014).
Generation of α-Bromo Alcohols
Studies have shown the formation of α-bromo alcohols from this compound under certain conditions, indicating its reactivity and potential applications in organic chemistry (Clark, Emsley, & Hibbert, 1988).
Microwave-Assisted Synthesis
This compound has been used in microwave-assisted synthesis methods for creating 3-alkoxy-1,1,1-trifluoropropan-2-ols, demonstrating an environmentally friendly and efficient approach in chemical synthesis (Rayo, Muñoz, Rosell, Bosch, & Guerrero, 2010).
Trifluoromethylation via Iridium Catalyst
In a novel approach, 3-Bromo-1,1,1-trifluoroacetone has been used in trifluoromethylation reactions to construct 3-trifluoromethyl isocoumarin skeletons, showcasing its potential in creating complex organic structures (Zhou, Geng, Wang, Zhang, & Zhao, 2020).
Chemical Fixation of CO2
3-Bromo-1,1,1-trifluoro-2-propanol has been used in combination with other compounds as an organocatalyst for the chemical fixation of CO2 with epoxides, indicating its role in potential environmental applications (Ma, Zeng, Tu, Mao, Zhao, Wang, Liu, & Lu, 2020).
作用機序
Target of Action
The primary target of 3-Bromo-1,1,1-trifluoropropan-2-ol is thiol groups . It behaves as a thiol-reactive trifluoromethyl probe , which means it interacts with the sulfur atom in thiol groups, commonly found in cysteine residues of proteins.
Mode of Action
This compound interacts with its targets by binding to the thiol groups . This interaction can lead to changes in the structure and function of the target proteins, potentially altering their activity and the biochemical pathways they are involved in.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific proteins it interacts with. By binding to thiol groups, it could potentially alter protein function, leading to changes at the cellular level .
生化学分析
Biochemical Properties
3-Bromo-1,1,1-trifluoropropan-2-ol has been studied for its effective chemical shift dispersion under conditions of varying polarity . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known to behave as a thiol-reactive trifluoromethyl probe
特性
IUPAC Name |
3-bromo-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3O/c4-1-2(8)3(5,6)7/h2,8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHIIZIQRDVGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277702 | |
| Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-34-5, 88378-50-1 | |
| Record name | 431-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-1,1,1-trifluoropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1,1,1-Trifluoro-2-Propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 88378-50-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)




